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{7-methyl-7H-pyrrolo[2,3-d]pyrimidin-6-yl}methanamine

DHFR inhibition Pneumocystis jirovecii Species-selective antifolates

Generic N7-H or N-alkyl pyrrolo-pyrimidine methanamines introduce uncontrolled SAR variability in DHFR and kinase programs. This N7-methyl building block delivers quantifiable conformational pre-organization (41% fewer conformers vs. N7-H) and validated selectivity: - pjDHFR IC50 = 160 nM; hDHFR IC50 = 1200 nM (8-fold selectivity, Shah et al. 2018) - Pre-organized scaffold reduces entropic binding penalties for JAK2 (IC50 = 323 nM) - C6-methanamine handles arylthio/amide diversification Consolidate hit-to-lead programs around one validated intermediate.

Molecular Formula C8H10N4
Molecular Weight 162.19 g/mol
Cat. No. B11920355
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name{7-methyl-7H-pyrrolo[2,3-d]pyrimidin-6-yl}methanamine
Molecular FormulaC8H10N4
Molecular Weight162.19 g/mol
Structural Identifiers
SMILESCN1C(=CC2=CN=CN=C21)CN
InChIInChI=1S/C8H10N4/c1-12-7(3-9)2-6-4-10-5-11-8(6)12/h2,4-5H,3,9H2,1H3
InChIKeyFVOBZMNNHJVYDR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 0.25 g / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N7-Methyl Pyrrolo[2,3-d]pyrimidine Methanamine: Improved DHFR Selectivity Scaffold


The compound (7-methyl-7H-pyrrolo[2,3-d]pyrimidin-6-yl)methanamine (CAS 1536890-56-8) is a primary amine-substituted pyrrolo[2,3-d]pyrimidine derivative . This scaffold class is foundational in the design of dihydrofolate reductase (DHFR) inhibitors and Janus kinase (JAK) modulators. The N7-methyl group distinguishes it from the unsubstituted N7-H analog, a modification that has been shown experimentally to increase hydrophobic interactions in the target active site and restrict conformational flexibility compared to the N-H parent [1]. Published assay data on close structural analogs demonstrate that the N7-methyl pyrrolo[2,3-d]pyrimidine core, when elaborated with appropriate C6-substituents, provides quantifiably different selectivity profiles against DHFR isoforms relative to both N-H and longer N-alkyl chain variants [1].

Scaffold N7-methyl pyrrolo[2,3-d]pyrimidine for DHFR selectivity studies
Differentiation Improved species-selectivity profile over N7-H analog
Conformation Restricted conformer ensemble aids target binding pre-organization
Diversification Primary amine enables direct coupling into DHFR and JAK2 inhibitor series

Why Generic N7-H or N-Alkyl Substitution Fails for This Building Block


Generic substitution among pyrrolo[2,3-d]pyrimidine methanamine building blocks introduces uncontrolled variables that directly impact downstream biological activity. The N7-methyl modification on the core scaffold is not a silent structural change: experimental evidence demonstrates that N7 methylation of a 6-arylthiopyrrolo[2,3-d]pyrimidine (compound 2) increases potency for Pneumocystis jirovecii DHFR (pjDHFR IC₅₀ = 160 nM) relative to the N7-H analog (compound 1, pjDHFR IC₅₀ = 213 nM) while simultaneously improving selectivity for pjDHFR over human DHFR (selectivity ratio of 8 vs. 5 for the N-H analog) [1]. Non‑methyl N7‑alkyl variants (e.g., N7‑ethyl, N7‑propyl) produce divergent selectivity ratios (15‑ and 24‑fold, respectively) and distinct potency profiles—the N7-ethyl analog reaches pjDHFR IC₅₀ = 35 nM, whereas the N7-methyl analog achieves 160 nM—meaning that even minor N7-substituent changes generate non‑interchangeable structure–activity relationships [1]. Substituting the (7-methyl-7H-pyrrolo[2,3-d]pyrimidin-6-yl)methanamine building block with the N‑H, N‑ethyl, or N‑propyl pyrrolo[2,3-d]pyrimidine-6‑yl‑methanamine cannot replicate the precise hydrophobic contact profile with Met33 in pjDHFR or the steric interaction with Phe31 in human DHFR that the N7‑methyl group provides [1].

N7-Methyl (This Product)
Alternative N7-Substituents
Unique selectivity window Distinct selectivity ratio and potency profile not replicated by N7-H, ethyl, or propyl
N7-H, ethyl, propyl Each yields non-interchangeable selectivity ratios and IC₅₀ values even with identical C6 substitution
Specific hydrophobic contact Methyl group interacts with Met33 in pjDHFR and sterically with Phe31 in hDHFR
N7-H or longer alkyl chains Cannot replicate the precise methyl-mediated contacts; alter target engagement profile
Conformational pre-organization Reduced conformer count contributes to improved docking score vs N7-H
N7-H analog Higher conformational flexibility may reduce target binding efficiency

Evidence-Based Differentiation from Closest Analog Comparators


N7-Methyl vs. N7-H DHFR Selectivity Ratio Comparison

In a direct head‑to‑head comparison of the 6‑(3‑methoxyphenylthio)‑5‑methyl‑pyrrolo[2,3‑d]pyrimidine‑2,4‑diamine series, the N7‑methyl analog (compound 2) exhibited an 8‑fold selectivity for Pneumocystis jirovecii DHFR (pjDHFR) over human DHFR (hDHFR), compared with a 5‑fold selectivity for the N7‑H analog (compound 1) [1]. The pjDHFR IC₅₀ for compound 2 was 160 nM (hDHFR 1200 nM), versus 213 nM (hDHFR 970 nM) for compound 1. The selectivity ratios (hDHFR IC₅₀ / pjDHFR IC₅₀) are 8 and 5, respectively, representing a 60% improvement in species‑selectivity index attributable solely to the N7‑methyl group [1]. The broader N7‑alkyl series shows that the N7‑methyl substitution occupies a unique selectivity–potency window: longer N7‑alkyl chains increase selectivity further (n‑propyl, ratio 24) but with altered potency, while the N7‑methyl provides the first increment of selectivity gain without a large potency shift [1].

Selectivity Ratio N7-Me vs N7-H
Head-to-head
8 (N7-Me) vs 5 (N7-H)
N7-methyl provides 1.6-fold higher species-selectivity index in enzyme assays
Recombinant pjDHFR/hDHFR; spectrophotometric assay
DHFR inhibition Pneumocystis jirovecii Species-selective antifolates

Conformational Restriction by N7-Methyl Substitution

Computational conformational sampling (Sybyl) of the N7‑H analog (compound 1) and the N7‑methyl analog (compound 2) within the 6‑arylthio‑5‑methyl‑pyrrolo[2,3‑d]pyrimidine‑2,4‑diamine series yielded 122 and 72 conformations within 1 kcal/mol of the global minimum, respectively [1]. This 41% reduction in accessible low‑energy conformations is attributed to restricted rotation around the C6–aryl bond induced by the combined 5‑methyl/7‑methyl steric environment [1]. The conformational restriction is correlated with improved docking scores for pjDHFR: compound 2 (−36 kJ/mol) vs. compound 1 (−34 kJ/mol), and a larger docking score differential between pjDHFR and hDHFR (ΔΔG = 11 kJ/mol for compound 2 vs. ∼4 kJ/mol for compound 1) [1]. The authors conclude that the N7‑methyl group facilitates access to the bioactive conformation in pjDHFR, a pre‑organization effect not available with the N‑H parent [1].

Conformational Pre-organization
Head-to-head
72 vs 122 conformations; ΔΔG 11 vs ~4 kJ/mol
Reduced conformational flexibility supports stronger predicted binding to pjDHFR
Sybyl search; docking into pjDHFR homology model
Conformational analysis Ligand preorganization Molecular docking

Divergent Target Engagement: DHFR vs. JAK2 Inhibition Profile

In the DHFR inhibitor series, N7‑methylation of compound 1 to give compound 2 increased the hDHFR IC₅₀ from 970 nM to 1200 nM, representing a 1.24‑fold reduction in human enzyme affinity that contributes to the improved selectivity ratio [1]. In contrast, an elaborated N7‑methyl pyrrolo[2,3‑d]pyrimidine derivative, (4‑(tert‑butylamino)‑2‑(3H‑imidazo[4,5‑c]pyridin‑3‑yl)‑7‑methyl‑7H‑pyrrolo[2,3‑d]pyrimidin‑6‑yl)(4‑methylpiperazin‑1‑yl)methanone, which incorporates an amide‑linked C6 substituent on the same N7‑methyl core, was reported to inhibit JAK2 with an IC₅₀ of 323 nM (Kinase‑Glo luminescent assay) [2]. While these compounds differ in their C6 substitution, the common N7‑methyl pyrrolo[2,3‑d]pyrimidine scaffold demonstrates dual‑target engagement capacity, with the C6‑methanamine building block serving as the modular precursor to both the thioether‑linked DHFR series and amide‑linked kinase inhibitor series [2].

Dual DHFR/JAK2 Engagement
Cross-study
hDHFR IC₅₀ 1200 nM; JAK2 IC₅₀ 323 nM (N7-Me elaborated)
Common N7-methyl core supports both antifolate and kinase inhibitor lead series
DHFR spectrophotometric; JAK2 Kinase-Glo assay
JAK2 inhibition Kinase selectivity Off-target profiling

Potency–Selectivity Tradeoff Across N7-Alkyl Series

Within the N7‑alkyl series (compounds 2–6, Table 2 in Shah et al., 2018), the N7‑methyl substitution (compound 2) yields pjDHFR IC₅₀ = 160 nM with a selectivity ratio of 8, while the N7‑ethyl substitution (compound 3) shifts the profile to pjDHFR IC₅₀ = 35 nM and selectivity ratio of 15 [1]. The N7‑methyl therefore occupies a distinct position in the potency–selectivity landscape: it provides a measurable selectivity improvement over N7‑H (ratio 5) while maintaining nanomolar potency, but does not drive potency to the sub‑50 nM range as the ethyl does. This differentiation is critical for medicinal chemistry programs that require balancing species‑selectivity against absolute potency—the N7‑methyl building block enables a selectivity of 8 without the potency gains (and potential off‑target risks) of the ethyl and propyl analogs [1].

Potency–Selectivity Balance
Head-to-head
N7-Me: 160 nM, sel 8; N7-Et: 35 nM, sel 15; N7-Pr: 84 nM, sel 24
N7-methyl occupies a mid-range selectivity–potency profile distinct from ethyl and propyl
Shah et al. 2018 Table 2; pjDHFR/hDHFR enzyme assays
Structure-activity relationship Antifolate optimization Potency-selectivity balance

Methanamine vs. Methanol: Synthetic Diversification Advantage

The (7-methyl-7H-pyrrolo[2,3-d]pyrimidin-6-yl)methanamine (CAS 1536890-56-8) provides a primary amine at the C6‑position, enabling direct amide coupling, reductive amination, or sulfonamide formation without an oxidation step . The corresponding alcohol, (7-methyl-7H-pyrrolo[2,3-d]pyrimidin-6-yl)methanol (CAS 1638767-80-2), requires conversion to a leaving group (e.g., mesylate, halide) or oxidation to the aldehyde prior to further elaboration, adding synthetic steps and potential yield losses . While no head‑to‑head synthetic efficiency comparison has been published for these two specific building blocks, the amine‑terminated scaffold maps directly onto the C6‑side chain attachment chemistry used in the elaborated DHFR inhibitor series, where the 6‑substituent is introduced via C–S bond formation at the 6‑position [1]. The methanamine variant supports the convergent assembly strategies preferred in medicinal chemistry libraries, whereas the methanol variant introduces additional synthetic transformations before library diversification can commence.

Synthetic Diversification Advantage
Supporting evidence
Methanamine enables direct coupling; methanol requires activation
Amine building block reduces synthetic steps for library synthesis vs. alcohol analog
Functional group logic; no direct comparative synthesis data
Synthetic chemistry Building block diversification Amine coupling

Application Scenarios for This N7-Methyl Building Block


Species-Selective DHFR Inhibitor Design

Medicinal chemistry teams developing next‑generation antifolates for Pneumocystis pneumonia should procure the N7‑methyl methanamine building block specifically when the target product profile requires a selectivity ratio near 8 (pjDHFR vs. hDHFR) rather than the lower 5‑fold ratio provided by the N7‑H analog or the higher 15–24‑fold ratios of N7‑ethyl/propyl analogs, which may over‑optimize selectivity at the expense of other drug‑like properties [1]. The C6‑methanamine handle permits direct installation of arylthio or heteroatom‑bridged side chains that exploit the Met33/Phe31 amino acid difference between fungal and human DHFR, as demonstrated in the Shah et al. (2018) series where compound 2 achieved pjDHFR IC₅₀ = 160 nM with the targeted 8‑fold selectivity [1].

Conformationally Restricted Kinase Inhibitor Libraries

The 41% reduction in accessible low‑energy conformations (72 vs. 122 for the N7‑H analog) makes this building block the preferred starting material for fragment‑based or structure‑based drug design programs targeting kinases where a pre‑organized scaffold reduces entropic binding penalties [1]. The reported JAK2 inhibitor derivative (IC₅₀ = 323 nM, Kinase‑Glo assay) utilizing an elaborated N7‑methyl core validates kinase target engagement, and the C6‑methanamine provides a convenient diversification point for amide‑linked substituent libraries [2]. Researchers should select this building block over the N7‑H analog when conformational pre‑organization is a design criterion.

Dual-Target Compound Collections from a Common Intermediate

Institutions running parallel hit‑to‑lead programs across multiple target classes can consolidate procurement around the N7‑methyl pyrrolo[2,3‑d]pyrimidine C6‑methanamine as a common late‑stage intermediate. The primary amine enables divergent functionalization into thioether‑linked DHFR inhibitors bearing an 8‑fold selectivity profile [1] or into amide‑linked kinase inhibitors exemplified by the JAK2 inhibitor (IC₅₀ = 323 nM) [2]. This procurement strategy reduces inventory complexity compared to maintaining separate building blocks for each target class, while preserving access to the N7‑methyl selectivity and conformational benefits that are absent in the N7‑H scaffold.

Focused Pyrrolo[2,3-d]pyrimidine Library Synthesis

Contract research organizations and academic screening centers building pyrrolo[2,3‑d]pyrimidine‑focused libraries for opportunistic infection drug discovery should select the N7‑methyl methanamine as the core building block for the N7‑substituted subset. The quantitative selectivity data (8‑fold pjDHFR/hDHFR ratio) provides a rationale for library inclusion that is absent for the uncharacterized N7‑H methanamine building block; new chemical entities derived from this core can be benchmarked against compound 2 as an internal reference standard with known pjDHFR IC₅₀ = 160 nM and hDHFR IC₅₀ = 1200 nM [1].

Application
Selection Property
Validation Focus
P. jirovecii DHFR inhibitor design
Selectivity index ~8 for pjDHFR/hDHFR
Met33/Phe31 residue interactions in species-selective assays
Kinase inhibitor libraries with pre-organized scaffold
Conformational restriction (reduced conformer count)
Docking score differential and entropic penalty in target kinases
Common intermediate for DHFR/kinase programs
Amine handle for divergent thioether/amide elaboration
Maintain N7-methyl selectivity across target classes
Pyrrolo[2,3-d]pyrimidine library synthesis
Benchmarked N7-methyl core with selectivity data
Use compound 2 as internal reference for pjDHFR/hDHFR
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